4-(Bromomethyl)benzene-1,2-diol
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Overview
Description
4-(Bromomethyl)benzene-1,2-diol is an organic compound with the molecular formula C7H7BrO2 It consists of a benzene ring substituted with a bromomethyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)benzene-1,2-diol typically involves the bromination of benzene derivatives. One common method is the free radical bromination of benzene-1,2-diol using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under specific conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
4-(Bromomethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzene-1,2-diol involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Methylbenzene-1,2-diol: Contains a methyl group instead of a bromomethyl group, leading to different reactivity and applications.
4-Chloromethylbenzene-1,2-diol: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness
The bromomethyl group enhances its reactivity in substitution reactions, while the hydroxyl groups provide opportunities for hydrogen bonding and interactions with other molecules .
Properties
IUPAC Name |
4-(bromomethyl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJPBQYHDNFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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